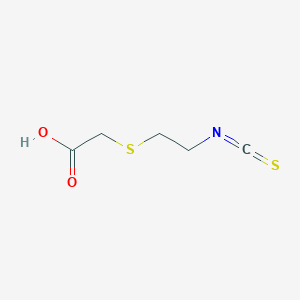![molecular formula C20H16F3NO4 B2411542 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421507-81-4](/img/structure/B2411542.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H16F3NO4 and its molecular weight is 391.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, due to its complex structure, is likely to be of interest in the field of chemical synthesis and structural analysis. For example, similar compounds such as diflunisal carboxamides have been synthesized and their crystal structures determined through X-ray diffraction, revealing insights into their molecular configurations and intermolecular interactions. These studies provide foundational knowledge for understanding the physical and chemical properties of these compounds, which can be crucial for their applications in various scientific fields (Zhong et al., 2010).
Polymer Science and Materials Engineering
Compounds with ether and amine functionalities, similar to the one , have been utilized in the synthesis of novel polyamides and other polymers. These materials exhibit unique properties such as solubility in polar solvents, high thermal stability, and the ability to form transparent, flexible films. Such characteristics make them suitable for various applications in materials science, ranging from coatings to advanced composite materials (Hsiao et al., 2000).
Organic Chemistry and Catalysis
In the realm of organic synthesis, similar carboxamide compounds have been involved in intricate chemical reactions such as ring-opening processes leading to the formation of new dibenzoxanthenes. These reactions, often catalyzed by acids, showcase the reactivity of such compounds and their potential utility in synthesizing new chemical entities with diverse applications, from materials science to pharmaceuticals (Gazizov et al., 2015).
Advanced Materials and Coatings
The incorporation of carboxamide functionalities into benzoxazines, as seen in similar compounds, has been studied for the development of advanced materials. These compounds undergo polymerization to form high-performance thermosets with potential applications in coatings, adhesives, and composites. The properties of these materials, such as thermal stability and mechanical strength, can be finely tuned for specific applications (Andreu et al., 2006).
Antioxidant Research
Compounds bearing similar structural motifs have been synthesized and evaluated for their antioxidant activities. The presence of phenolic and oxadiazole groups, for instance, contributes to significant free-radical scavenging abilities. This area of research is critical for developing new antioxidants that can mitigate oxidative stress, a factor involved in numerous diseases and aging processes (Shakir et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may act as an antagonist to certain receptors, such as the calcitonin gene-related peptide (cgrp) receptor .
Biochemical Pathways
Similar compounds have been found to influence the production of certain neurotransmitters .
Pharmacokinetics
Similar compounds have been found to have diverse applications due to their unique properties.
Propiedades
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)14-6-5-7-15(12-14)26-11-4-3-10-24-19(25)18-13-27-16-8-1-2-9-17(16)28-18/h1-2,5-9,12,18H,10-11,13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCWAKDHSQHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)

![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)




![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)

